molecular formula C13H10BrClS B2526321 Benzyl(3-bromo-2-chlorophenyl)sulfane CAS No. 1182728-20-6

Benzyl(3-bromo-2-chlorophenyl)sulfane

Cat. No.: B2526321
CAS No.: 1182728-20-6
M. Wt: 313.64
InChI Key: DLDCTARMJSNVAG-UHFFFAOYSA-N
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Description

Benzyl(3-bromo-2-chlorophenyl)sulfane is an organic compound with the molecular formula C13H10BrClS and a molecular weight of 313.64 g/mol . This compound is characterized by the presence of a benzyl group attached to a sulfane moiety, which is further substituted with bromine and chlorine atoms on the phenyl ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(3-bromo-2-chlorophenyl)sulfane typically involves the reaction of benzyl chloride with 3-bromo-2-chlorothiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl(3-bromo-2-chlorophenyl)sulfane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfane moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the sulfane moiety to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl sulfane derivatives with various functional groups replacing the halogen atoms.

    Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.

    Reduction: Thiol derivatives or dehalogenated products.

Scientific Research Applications

Benzyl(3-bromo-2-chlorophenyl)sulfane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the development of pharmaceutical compounds.

    Materials Science:

    Chemical Biology: Used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of Benzyl(3-bromo-2-chlorophenyl)sulfane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the sulfane moiety can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(3-bromo-2-fluorophenyl)sulfane
  • Benzyl(3-chloro-2-bromophenyl)sulfane
  • Benzyl(3-iodo-2-chlorophenyl)sulfane

Uniqueness

Benzyl(3-bromo-2-chlorophenyl)sulfane is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The presence of both halogen atoms and the sulfane moiety provides a versatile platform for further chemical modifications and the development of new compounds with desired properties.

Properties

IUPAC Name

1-benzylsulfanyl-3-bromo-2-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClS/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDCTARMJSNVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To stirred phenyl-methanethiol (14.8 g, 119.36 mmol) in 175 ml DMF was added Cs2CO3 (38.89 g, 119.36 mmol) under argon. After 10 min 1-bromo-2-chloro-3-fluoro-benzene (25 g, 119.36 mmol) in 25 ml DMF was added and stirring was continued overnight at RT and then 3 h at 80° C. After cooling the mixture was diluted with ethyl acetate/water and washed subsequently with 1 N HCl and brine. The organic layer was dried with MgSO4, filtered and evaporated. Purification by chromatography on silica gel yielded 22 g (59%) as an amorphous, colorless solid.
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
38.89 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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